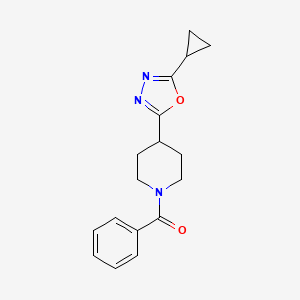

1-benzoyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine

Description

1-Benzoyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound featuring a piperidine core substituted at the 4-position with a 5-cyclopropyl-1,3,4-oxadiazole moiety and at the 1-position with a benzoyl group. The oxadiazole ring is a five-membered aromatic system containing two nitrogen and one oxygen atom, known for enhancing metabolic stability and binding affinity in medicinal chemistry applications .

Properties

IUPAC Name |

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-17(14-4-2-1-3-5-14)20-10-8-13(9-11-20)16-19-18-15(22-16)12-6-7-12/h1-5,12-13H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXOYKDFABUIRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine typically involves the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the benzoyl group: The piperidine ring can be benzoylated using benzoyl chloride in the presence of a base such as pyridine.

Coupling of the oxadiazole and piperidine rings: This step involves the nucleophilic substitution reaction where the oxadiazole ring is introduced to the piperidine ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzoyl and oxadiazole groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzoyl chloride in the presence of a base like pyridine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various functional groups depending on the substituent used.

Scientific Research Applications

1-benzoyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzoyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

The 1,3,4-oxadiazole ring is a common scaffold in medicinal chemistry. Key analogs include:

Key Findings :

Modifications at the Piperidine 1-Position

The benzoyl group in the target compound distinguishes it from analogs with alternative substituents:

Key Findings :

- Benzoyl vs. Benzhydryl Carboxamide : The benzoyl group (planar, electron-withdrawing) may reduce piperidine basicity, altering protonation states under physiological conditions. In contrast, the benzhydryl carboxamide in introduces a hydrophobic aromatic system, favoring blood-brain barrier penetration.

- Sulfonyl Groups : Sulfonyl-substituted analogs (e.g., from ) exhibit antibacterial activity, suggesting that electron-deficient substituents enhance target engagement in microbial enzymes .

Biological Activity

1-benzoyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

This structure includes a benzoyl group, a piperidine ring, and a cyclopropyl-substituted oxadiazole moiety, which are key in determining its biological properties.

Biological Activity Overview

This compound has shown various biological activities including:

- Anticancer Activity : The compound has demonstrated significant antiproliferative effects against several cancer cell lines.

- Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal activities.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties based on its structural analogs.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoylpiperidine derivatives. For instance, research indicates that compounds similar to this compound exhibit IC50 values ranging from 19.9 to 75.3 µM against human breast cancer cell lines (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3) .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 | 19.9 | Inhibition of MAGL |

| Compound B | MCF-7 | 75.3 | Induction of apoptosis |

| Compound C | COV318 | 45.0 | Cell cycle arrest |

Anti-inflammatory Effects

Compounds containing piperidine structures have been studied for their anti-inflammatory properties. Benzoylpiperidine derivatives have been indicated to inhibit inflammatory pathways, potentially through the modulation of cytokine release or inhibition of inflammatory mediators .

Case Studies

A notable study evaluated the effects of similar compounds on breast cancer cell lines. The research confirmed that modifications in the benzoyl and piperidine moieties significantly influenced the antiproliferative activity and selectivity towards cancer cells over non-cancerous cells .

Another investigation focused on the structure-activity relationship (SAR) of oxadiazole derivatives, revealing that substituents on the oxadiazole ring could enhance biological activity. This suggests that further modifications to this compound could lead to improved pharmacological profiles.

Q & A

Q. Discrepancies in IR data for benzoyl vs. acylated piperidines: Methodological insights?

- Root Cause : Overlapping carbonyl peaks (benzoyl C=O vs. oxadiazole C=N).

- Resolution : Use difference spectroscopy (subtract oxadiazole spectrum from the full compound) or 2D-IR correlation analysis .

Experimental Design Considerations

Q. How to design stability studies under physiological conditions?

- Protocol : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .

- Key Metrics : Half-life (t₁/₂) and degradation products (e.g., hydrolyzed oxadiazole to hydrazide) .

Q. What controls are essential in cytotoxicity assays?

- Positive Control : Doxorubicin for apoptosis induction.

- Negative Control : Untreated cells + vehicle (e.g., DMSO < 0.1%).

- Validation : Confirm target specificity via siRNA knockdown of proposed receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.